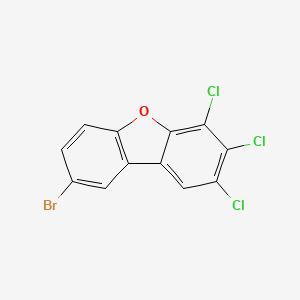

8-Bromo-2,3,4-trichlorodibenzofuran

Description

Overview of Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans (PXDD/Fs) as Environmental Contaminants

Polyhalogenated dibenzo-p-dioxins (PXDDs) and dibenzofurans (PXDFs), collectively known as PXDD/Fs, represent a large group of chemical compounds that are significant and persistent environmental pollutants. iaeg.comnih.gov These compounds are not produced intentionally but are formed as unintentional by-products in a variety of industrial and thermal processes. chemistry-matters.comresearchgate.net Key sources include municipal waste incineration, certain chemical manufacturing processes, and the combustion of materials containing halogenated precursors. nih.govchemistry-matters.comgreenpeace.to

The basic structure of these compounds consists of a dibenzo-p-dioxin (B167043) or dibenzofuran (B1670420) backbone, which can be substituted with one to eight halogen atoms (chlorine, bromine, or a mix of both). iaeg.comepa.gov Their persistence in the environment, potential for bioaccumulation in food chains, and toxicity to both humans and wildlife are well-documented. nih.govfood.gov.ukresearchgate.net Environmental assessments have revealed widespread contamination of soil, waterways, and various biological species with these toxic compounds. nih.gov Of the many congeners that exist, those with halogen substitutions in the 2, 3, 7, and 8 positions are considered the most toxic. chemistry-matters.com

Distinctive Characteristics and Research Relevance of Mixed Brominated/Chlorinated Dibenzofurans (PBCDFs)

Mixed brominated/chlorinated dibenzofurans (PBCDFs) are a subgroup of PXDD/Fs that contain both bromine and chlorine atoms attached to the dibenzofuran structure. iaeg.com These compounds are formed during thermal processes where both chlorinated and brominated precursors are present. greenpeace.to Such conditions are common in the incineration of waste that contains brominated flame retardants (BFRs) alongside chlorine sources. greenpeace.tofood.gov.uk

The research relevance of PBCDFs has grown as studies have shown they can contribute significantly to the total dioxin-like toxicity in environmental and biological samples. iaeg.comnih.gov Their formation has been identified in stack gas emissions from various industrial thermal processes, including metallurgical industries and waste incinerators. epa.govnih.gov In some cases, the emissions of polybrominated dibenzofurans (PBDFs) and PBCDFs can be similar to or even higher than their well-known chlorinated counterparts (PCDFs). epa.gov

Toxicological studies indicate that mixed halogenated congeners elicit a spectrum of effects similar to the widely studied chlorinated dioxins and furans. nih.gov These effects, which include thymic atrophy and wasting syndrome, occur at comparable molar concentrations. nih.gov The presence of PBCDFs has been confirmed in various matrices, including incinerator fly ash, flue gas, and even in biota from background environments, highlighting their widespread distribution. greenpeace.tonih.gov

Positioning 8-Bromo-2,3,4-trichlorodibenzofuran within PHDF Academic Research

This compound is a specific congener within the vast family of PBCDFs. Its chemical structure features a dibenzofuran core with one bromine atom at position 8 and three chlorine atoms at positions 2, 3, and 4.

Specific academic research focusing exclusively on this compound is limited. The compound is primarily of interest as a component of the broader class of PBCDFs and serves as a reference material in analytical and toxicological studies. Its availability from chemical suppliers is designated for research use only, underscoring its role in laboratory settings rather than as a commercial product. sapphirebioscience.com The study of such specific congeners is crucial for developing accurate analytical methods to detect and quantify PBCDFs in complex environmental samples and for understanding the structure-activity relationships within this group of contaminants. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 103124-72-7 | sapphirebioscience.com |

| Molecular Formula | C12H4BrCl3O | sapphirebioscience.com |

| Molecular Weight | 350.42 g/mol | sapphirebioscience.com |

| Common Uses | Research Use Only | sapphirebioscience.com |

Properties

IUPAC Name |

8-bromo-2,3,4-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrCl3O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGAYFKTYSUSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145657 | |

| Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103124-72-7 | |

| Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103124727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-2,3,4-trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Formation Pathways of 8 Bromo 2,3,4 Trichlorodibenzofuran

Unintentional Formation in Thermal and Combustion Processes

Thermal processes, particularly those involving the combustion of waste and industrial materials, are primary sources of halogenated dibenzofurans. The complex matrix of materials and the high temperatures involved create conditions conducive to the formation of a wide array of congeners, including mixed halogenated ones.

Municipal solid waste (MSW) incinerators are well-documented sources of polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). unl.pt The formation of these compounds occurs in the post-combustion zone of the incinerator at temperatures below 600°C. scispace.com When the waste stream contains both chlorinated and brominated materials, the formation of mixed halogenated dioxins and furans, such as 8-Bromo-2,3,4-trichlorodibenzofuran, can occur. greenpeace.to Studies have shown that organochlorine and organobromine compounds present in the waste can act as halogen donors for the formation of these mixed congeners under thermal conditions. greenpeace.to The presence of various metals in the fly ash, such as copper and iron, can catalyze these formation reactions. scispace.com While less studied, internal combustion engines can also be a source, given the presence of halogenated additives in fuels and lubricants and the high-temperature combustion environment.

Brominated flame retardants (BFRs) are a class of chemicals widely used in plastics, textiles, and electronic equipment to reduce their flammability. nih.govnih.gov The thermal degradation of these compounds, particularly polybrominated diphenyl ethers (PBDEs), is a significant pathway to the formation of polybrominated dibenzofurans (PBDFs) and, in the presence of a chlorine source, mixed halogenated dibenzofurans. greenpeace.tonih.gov During pyrolysis or combustion, BFRs can break down and rearrange to form these toxic byproducts. cetjournal.it For instance, the thermal degradation of decabromodiphenyl ether (BDE-209) has been shown to produce a variety of lower brominated PBDE congeners through stepwise hydrodebromination. nih.gov These intermediate products can then participate in reactions to form dibenzofurans. The co-combustion of BFRs with municipal solid waste has demonstrated that various types of BFRs can serve as bromine sources for the formation of mixed halogenated dioxins and furans. greenpeace.to

Table 1: Examples of Polyhalogenated Precursors and Their Thermal Degradation Products

| Precursor Compound | Thermal Process | Key Degradation Products/Intermediates |

| Decabromodiphenyl ether (BDE-209) | Pyrolysis | Lower brominated PBDEs (e.g., BDE-207, BDE-197) nih.gov |

| Tetrabromobisphenol A diallyl ether (TBBPA-BAE) | Thermal Decomposition at 650°C | Phenol, 2-bromophenol, 4-bromophenol, 2,4-dibromophenol (B41371) cetjournal.it |

| Polybrominated Diphenyl Ethers (PBDEs) | Combustion with Chlorine Source | Mixed polybromo-chloro-dibenzofurans greenpeace.to |

A range of industrial activities beyond waste incineration can lead to the formation of halogenated compounds. Metallurgical processes, such as those in the iron and steel industry, can generate PCDD/Fs and potentially mixed halogenated analogues if both chlorine and bromine are present in the raw materials or process inputs. The thermal degradation of PBDEs has been studied over iron oxide (Fe3O4) nanomaterials, indicating the role of metals in these transformations. nih.gov Chlorinated dibenzofurans are known to be created during the production of coal tar and in industrial bleaching processes. nih.gov When brominated compounds are also present in these systems, the conditions are suitable for the formation of compounds like this compound.

The formation of mixed halogenated congeners is fundamentally dependent on the simultaneous availability of both chlorine and bromine sources during the thermal process. greenpeace.to These sources can be organic, such as chlorinated phenols and brominated flame retardants, or inorganic halogenated substances, although the former are generally considered more significant precursors. greenpeace.to The relative ratio of bromine to chlorine can influence the types of congeners formed. greenpeace.to Research suggests that the formation of mixed halogenated dibenzofurans can occur through multiple precursor substances rather than a single precursor containing both halogens. greenpeace.to The presence of both halogens allows for a wider variety of substitution patterns on the dibenzofuran (B1670420) backbone, leading to a large number of possible mixed halogenated congeners.

Precursor Chemistry and Free Radical Mechanisms

The formation of dibenzofurans at a molecular level often involves free radical reactions, where highly reactive intermediate species combine to form the final stable product. These mechanisms are key to understanding how various precursors are converted into specific congeners.

A primary mechanism for the formation of polyhalogenated dibenzofurans is the condensation of halogenated phenoxy radicals. Bromophenoxy radicals are recognized as key intermediates in the formation of PBDD/Fs. nih.gov These radicals can be formed from the reaction of bromophenols with hydrogen (H) or hydroxyl (OH) radicals. nih.gov Similarly, chlorophenoxy radicals are precursors to PCDFs. In an environment where both bromophenols and chlorophenols are present, such as during the co-combustion of chlorinated and brominated materials, both bromophenoxy and chlorophenoxy radicals will be generated. The subsequent condensation reactions between these different halogenated phenoxy radicals can lead to the formation of mixed polybromo-chloro-dibenzofurans. The specific substitution pattern of the resulting dibenzofuran, such as in this compound, will depend on the structure of the reacting precursor radicals.

Keto-ether and Diketo Adduct Intermediates in Formation Pathways

Theoretical studies have shed light on the intricate mechanisms leading to the formation of mixed halogenated dibenzofurans. One significant pathway involves the condensation reactions of halogenated phenoxy radicals. In these reactions, keto-ether and diketo adducts act as crucial intermediates.

A computational study on the reactions of 2-chlorophenoxy (2-CPxy) and 2-bromophenoxy (2-BPxy) radicals has shown that keto-ether structures are direct intermediates in the formation of certain mixed halogenated dibenzo-p-dioxins. nih.gov Similarly, diketo adducts are proposed to be the precursors for the formation of mixed halogenated dibenzofurans. nih.gov These adducts are formed through the coupling of two phenoxy radicals.

The formation of the dibenzofuran skeleton from these diketo adducts proceeds through interconversion and rearrangement reactions. While the specific intermediates for this compound have not been explicitly detailed in available literature, the general mechanism suggests that a diketo adduct formed from the coupling of a brominated phenoxy radical and a chlorinated phenoxy radical would be the initial step.

Table 1: Key Intermediates in Mixed Halogenated Dibenzofuran Formation

| Intermediate | Description | Role in Formation |

| Keto-ether adducts | Formed from the condensation of two phenoxy radicals, with one forming a keto structure and the other an ether linkage. | Primarily lead to the formation of mixed halogenated dibenzo-p-dioxins. |

| Diketo adducts | Formed from the condensation of two phenoxy radicals, resulting in a diketo structure. | Act as precursors to mixed halogenated dibenzofurans through subsequent reactions. nih.gov |

This table provides a generalized overview based on theoretical studies of phenoxy radical reactions.

Rearrangement Reactions and Interconversion Processes in Mixed Halogenated Dibenzofuran Formation

Following the formation of diketo adducts, a series of rearrangement and interconversion reactions are necessary to yield the final dibenzofuran structure. These processes involve intramolecular cyclization and elimination of halogen atoms or other substituents.

The study by Altarawneh et al. (2015) indicates that diketo adducts initiate the formation of compounds like 4-monochlorodibenzofuran (4-MCDF), 4-monobromodibenzofuran (4-MBDF), and 4-bromo,6-chlorodibenzofuran (4-B,6-CDF) through such interconversion and rearrangement reactions. nih.gov Although this study does not specifically model this compound, it provides a foundational understanding of the processes involved. The substitution patterns on the initial phenoxy radicals will dictate the final structure of the resulting mixed halogenated dibenzofuran.

The mechanisms are believed to be insensitive to substitution at the meta and para positions of the precursor phenols. nih.gov This suggests that the principles derived from the study of simpler systems can be extrapolated to more complex, higher halogenated compounds like this compound.

Transformation from Related Halogenated Aromatic Compounds

Pathways from Polyhalogenated Diphenyl Ethers (PXDEs)

Another significant pathway for the formation of polyhalogenated dibenzofurans is the transformation of polyhalogenated diphenyl ethers (PXDEs). These compounds, which have a similar two-ring structure, can undergo cyclization to form the furan (B31954) ring. This process typically involves the removal of a hydrogen and a halogen atom from adjacent positions on the two aromatic rings.

The reaction is often promoted by heat or UV radiation. For instance, studies on the thermal degradation of polybrominated diphenyl ethers (PBDEs) have shown that they can be precursors to polybrominated dibenzofurans (PBDFs). It is therefore highly probable that a corresponding mixed bromo-chloro diphenyl ether could serve as a precursor to this compound.

Environmental Occurrence, Distribution, and Fate of 8 Bromo 2,3,4 Trichlorodibenzofuran

Environmental Detection and Prevalence

The detection of 8-Bromo-2,3,4-trichlorodibenzofuran and other PXDFs in environmental samples is analytically challenging due to the vast number of possible congeners and their typically low concentrations. However, advancements in analytical techniques have enabled their identification in various environmental compartments.

Occurrence in Ambient Air and Atmospheric Deposition

Mixed halogenated dioxins and furans have been identified in the atmosphere, indicating that industrial and combustion sources are significant contributors to their environmental release. While specific quantitative data for this compound in ambient air is limited in publicly available research, studies on the broader class of PXDD/Fs confirm their presence in atmospheric samples. For instance, research in Japan has detected monobromo-polychlorinated dioxins/furans in the atmosphere and in bulk deposition, with levels that were comparable to their fully brominated counterparts, although lower than the chlorinated congeners. greenpeace.to This suggests that once airborne, these compounds can be transported and deposited onto soil and water surfaces.

Detection in Terrestrial and Aquatic Compartments (e.g., Soils, Sediments)

The environmental footprint of mixed halogenated dibenzofurans extends to terrestrial and aquatic systems. Studies have confirmed the presence of PXDD/Fs in soil and sediment samples, often in areas with historical or ongoing industrial activities. For example, analysis of sewage sludge has revealed the presence of polyhalogenated dibenzo-p-dioxins and dibenzofurans. greenpeace.to The lipophilic nature of these compounds causes them to adsorb to organic matter in soil and sediment, leading to their accumulation in these environmental sinks. While congener-specific data for this compound is scarce, the general distribution patterns of PXDFs suggest its likely presence in contaminated soils and sediments.

Identification in Biota and Food Chains

The presence of this compound and related compounds in living organisms is a critical aspect of their environmental profile. Due to their lipophilicity, these compounds can accumulate in the fatty tissues of organisms. Research has shown that mixed bromo-chloro dibenzo-p-dioxins and dibenzofurans are present in various foodstuffs, including fish, meat, eggs, and shellfish. nih.gov A targeted study on selected PXDD/Fs and polyhalogenated biphenyls (PXBs) in food matrices confirmed the presence of PXDFs. nih.gov Although the concentrations are generally low, the detection in food items indicates their entry into the food chain.

Environmental Transport Dynamics

The environmental fate of this compound is governed by its physical and chemical properties, which influence its movement across environmental compartments and its potential to accumulate in ecosystems.

Evidence for Long-Range Environmental Transport Potential

The detection of various persistent organic pollutants in remote ecosystems, far from their original sources, provides strong evidence for their long-range environmental transport. While specific modeling studies for this compound are not widely available, the general principles of atmospheric transport for semi-volatile organic compounds apply. These compounds can be transported over long distances through cycles of atmospheric deposition and re-volatilization. The presence of related chlorinated and brominated dioxins and furans in Arctic regions underscores the potential for global distribution of these persistent compounds.

Bioaccumulation Potential in Ecosystems

Bioaccumulation is a significant concern for lipophilic and persistent compounds like this compound. The process involves the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. While specific bioaccumulation factors (BAFs) for this particular congener are not readily found in the literature, studies on related compounds provide insights. For instance, research on other halogenated dioxins and furans has demonstrated their potential to bioaccumulate in aquatic and terrestrial food webs. epa.gov The detection of mixed halogenated dibenzofurans in food chains is a direct consequence of their bioaccumulative nature. nih.gov

Source Apportionment and Congener Signatures

The identification of specific sources of this compound and other PXDFs is a complex analytical challenge. Scientists rely on the principle of congener profiling, where the relative abundance of different PXDF isomers in an environmental sample is compared to the "fingerprint" or signature of known emission sources.

Characterization of Congener Profiles in Environmental Samples

The congener profile of PXDFs in an environmental sample provides valuable clues about its origin. Different formation pathways and precursor chemicals in industrial processes lead to distinct ratios of various brominated and chlorinated dibenzofuran (B1670420) isomers.

Research on emissions from various industrial thermal processes has revealed that the amounts of polybrominated dibenzo-p-dioxins/dibenzofurans (PBDD/Fs) and polybrominated/chlorinated dibenzo-p-dioxins/dibenzofurans (PBCDD/Fs) can be similar to or even higher than those of PCDD/Fs in some metallurgical industries. The congener group patterns of these mixed halogenated compounds can vary, with some showing a binomial distribution for lower brominated congeners, while higher brominated congeners deviate from this pattern, suggesting source-specific formation mechanisms.

A study on flue gases from various incinerators found that the congener profiles of PBDD/Fs and PCDD/Fs from the same emission source were similar, indicating a consistent formation and substitution mechanism for both bromine and chlorine in the combustion system. nih.gov This suggests that specific industrial processes will likely produce a repeatable and identifiable congener signature of PXDFs, including this compound.

The table below illustrates hypothetical congener profiles from different industrial sources, showcasing how the relative abundance of various PXDFs, including the target compound, could differ.

| Congener | Municipal Waste Incinerator (%) | E-Waste Recycling Facility (%) | Secondary Steel Production (%) |

|---|---|---|---|

| 2-Bromo-3,7,8-trichlorodibenzofuran | 15 | 10 | 25 |

| This compound | 5 | 20 | 10 |

| 1-Bromo-2,3,7,8-tetrachlorodibenzofuran | 30 | 25 | 20 |

| 2,8-Dibromo-3,7-dichlorodibenzofuran | 20 | 15 | 15 |

| 1,3,6,8-Tetrabromodibenzofuran | 10 | 5 | 10 |

| Other PXDFs | 20 | 25 | 20 |

This table is for illustrative purposes only and does not represent actual measured data.

Differentiation of Sources Based on Isomeric Distribution

The unique isomeric distribution of PXDFs from different sources is the key to differentiating their contributions to environmental contamination. By analyzing the specific patterns of congeners in samples from various locations, it is possible to trace the pollutants back to their origins.

For example, the congener-specific composition of polychlorinated biphenyls (PCBs) in sediments has been successfully used to identify distinct regional patterns and sources, such as those from shipping activities versus steel manufacturing. usgs.gov This approach is equally applicable to PXDFs. The presence of a high proportion of a specific isomer like this compound in a sample could point towards a particular industrial process where the conditions favor its formation.

Studies on informal e-waste recycling sites have demonstrated that different activities, such as dismantling, shredding, and open burning, produce distinct congener patterns of PCDD/Fs and PCBs. epa.gov This highlights the potential to use PXDF isomeric distributions to pinpoint specific operational sources within a larger industrial area.

The following table presents a hypothetical scenario of how the concentration of this compound and other related compounds might vary in soil samples collected near different types of industrial facilities, aiding in source differentiation.

| Compound | Site A (Near Municipal Waste Incinerator) | Site B (Near E-Waste Recycling) | Site C (Near Chemical Plant) |

|---|---|---|---|

| This compound | 1.2 | 8.5 | 0.5 |

| 2-Bromo-3,7,8-trichlorodibenzofuran | 2.5 | 3.1 | 1.8 |

| 1-Bromo-2,3,7,8-tetrachlorodibenzofuran | 5.8 | 7.2 | 3.0 |

| Polychlorinated Dibenzofurans (PCDFs) | 150.7 | 85.3 | 250.1 |

| Polybrominated Dibenzofurans (PBDFs) | 25.4 | 120.6 | 15.9 |

This table is for illustrative purposes only and does not represent actual measured data.

By comparing the ratios of this compound to other PXDFs and to the broader classes of PCDFs and PBDFs, investigators can build a case for the likely source of contamination at a particular site.

Advanced Analytical Methodologies for 8 Bromo 2,3,4 Trichlorodibenzofuran Determination

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the reliable analysis of 8-Bromo-2,3,4-trichlorodibenzofuran. The primary objectives are to extract the analyte from the sample matrix, remove interfering substances, and enrich the analyte to a concentration suitable for instrumental detection.

The choice of extraction technique is highly dependent on the nature of the sample matrix. For a compound like this compound, which is a persistent organic pollutant (POP), various methods are employed for different environmental media.

Air Samples: For ambient air, which contains both gaseous and particle-adsorbed phases of polyhalogenated dibenzofurans, a common approach involves using a filter to capture particulate matter followed by a polyurethane foam (PUF) plug to trap the gaseous fraction. epa.gov The filter and the PUF are then typically combined and extracted together to ensure a comprehensive analysis of the total concentration in the air. epa.gov

Soil and Sediment: The extraction of mixed halogenated dibenzofurans from soil and sediment samples often involves solvent extraction techniques. Methods like Soxhlet extraction or pressurized liquid extraction (PLE) with solvents such as toluene (B28343) or a mixture of dichloromethane (B109758) and hexane (B92381) are frequently utilized to efficiently remove the target compounds from the solid matrix. nih.govpublications.gc.ca

Biota and Food Samples: For biological tissues and food matrices like milk, meat, and fish, the high lipid content presents a significant challenge. The extraction process, often using a mixture of polar and non-polar solvents, must be followed by a dedicated lipid removal step, such as gel permeation chromatography (GPC), to prevent interference in the subsequent cleanup and analysis stages. publications.gc.canih.gov

A summary of common extraction techniques is provided in the table below.

| Matrix Type | Extraction Technique | Key Considerations |

| Ambient Air | High-volume sampling with glass fiber filter and polyurethane foam (PUF) plug | Combined extraction of filter and PUF is necessary to account for both particle-bound and gas-phase compounds. epa.gov |

| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Choice of solvent (e.g., toluene, hexane/dichloromethane) is critical for extraction efficiency. nih.govpublications.gc.ca |

| Food/Biota | Solvent Extraction followed by Gel Permeation Chromatography (GPC) | GPC is essential for removing high-molecular-weight lipids that can interfere with analysis. publications.gc.ca |

Following extraction, the sample extract contains a complex mixture of co-extracted substances that can interfere with the analysis of this compound. Therefore, a multistep cleanup and fractionation procedure is essential to isolate the target analyte. This typically involves the use of various adsorption chromatography columns.

The general workflow for cleanup often includes:

Acid/Base Treatment: A preliminary wash with concentrated sulfuric acid can be used to remove oxidizable organic interferences.

Multilayer Silica (B1680970) Gel Column: A column packed with layers of silica gel modified with sulfuric acid and sodium hydroxide (B78521) can be used to remove acidic and basic interferences, as well as certain polar compounds.

Alumina Column Chromatography: Alumina is effective in removing further polar interferences. publications.gc.ca

Carbon Column Chromatography: A column containing activated carbon dispersed on a support like glass fibers or celite is a powerful tool for fractionating planar molecules like dibenzofurans from non-planar compounds. A dual activated carbon column fractionation procedure has been developed for the simultaneous determination of mixed halogenated dibenzo-p-dioxins/dibenzofurans and biphenyls. nih.govmanchester.ac.uk The target compounds are adsorbed onto the carbon and then selectively eluted.

Florisil (B1214189) Column Chromatography: In some methods, a Florisil column is used as a final cleanup step, particularly to separate polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs) from other compounds like non-ortho substituted polychlorinated biphenyls (NOPCBs). publications.gc.ca

The combination and sequence of these columns are tailored to the specific requirements of the analysis and the complexity of the sample matrix.

High-Resolution Instrumental Analysis

Due to the low concentrations and the presence of numerous structurally similar isomers, high-resolution instrumentation is indispensable for the definitive analysis of this compound.

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard for the analysis of halogenated dibenzofurans. epa.govnih.gov

High-Resolution Gas Chromatography (HRGC): HRGC utilizes long capillary columns (e.g., 60 meters) to achieve the high chromatographic resolution necessary to separate the target analyte from other co-eluting isomers and interfering compounds. dioxin20xx.org The separation is based on the differential partitioning of the compounds between the stationary phase of the column and the carrier gas.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the high selectivity and sensitivity required for the detection and quantification of trace levels of this compound. By operating at a high mass resolving power (typically >10,000), the mass spectrometer can measure the mass-to-charge ratio (m/z) of ions to several decimal places. oup.com This allows for the differentiation of the target analyte from other molecules with the same nominal mass but different elemental compositions, thereby significantly reducing background interference. nih.govmanchester.ac.uk

The combination of HRGC and HRMS provides a powerful analytical tool that is essential for generating legally defensible data in environmental monitoring and food safety applications.

The separation of the vast number of possible polyhalogenated dibenzofuran (B1670420) congeners, which includes chlorinated, brominated, and mixed bromo-chloro isomers, is a significant analytical challenge. nih.gov Optimization of the gas chromatographic separation is crucial for accurate isomer-specific quantification.

Key aspects of optimization include:

Column Selection: The choice of the GC capillary column's stationary phase is critical. Columns with a 50% phenyl-methyl-polysiloxane phase are often used for the analysis of these compounds. jst.go.jp Specialized columns, such as the ZB-Dioxin column, have been developed to improve the resolution of key toxic congeners, including 2,3,7,8-substituted isomers. dioxin20xx.org

Temperature Programming: A carefully optimized oven temperature program is used to control the elution of compounds from the GC column. A slow temperature ramp allows for better separation of closely eluting isomers.

Retention Time Windows: The establishment of retention time windows for each homolog group, using a mixture of the first and last eluting isomers, is necessary to ensure correct peak identification. epa.gov

The table below summarizes GC columns used for the separation of halogenated dibenzofurans.

| GC Column Type | Stationary Phase | Application Notes |

| DB-5HT | 5% Phenyl-methylpolysiloxane | General purpose column for halogenated flame retardants. oup.com |

| DB-17ms / VF-17ms | 50% Phenyl-methyl-siloxane | Used for separating tetra- to octa-chlorinated dibenzofurans, though some critical pairs may not be fully resolved. jst.go.jp |

| ZB-Dioxin | Proprietary phase | Developed to provide high resolution for 2,3,7,8-substituted congeners as per regulatory guidelines. dioxin20xx.org |

For the unambiguous identification and precise quantification of this compound using HRMS, specific mass spectrometric parameters must be carefully selected and monitored. The analysis is typically performed in the Selected Ion Monitoring (SIM) mode, where the instrument is set to detect only a few specific ions corresponding to the target analyte and its isotopically labeled internal standard.

Key parameters include:

Mass Resolution: A resolving power of 10,000 (10% valley definition) or greater is typically required to ensure specificity. oup.com For particularly complex matrices or to overcome specific interferences, a higher resolution of 13,500–15,000 may be employed. nih.govmanchester.ac.uk

Monitored Ions: The molecular ions ([M]+) of the native and the corresponding 13C-labeled internal standard are monitored. The choice of ions is critical to ensure that they are unique to the target compound and free from isobaric interferences.

Isotope Ratio Confirmation: The measured ratio of the two most abundant ions in the molecular ion cluster must be within a specified tolerance (e.g., ±15%) of the theoretical isotopic abundance ratio for bromine and chlorine. This provides a crucial confirmation of the analyte's identity.

The following table outlines hypothetical HRMS parameters for the analysis of this compound, based on common practices for halogenated compounds.

| Parameter | Setting/Value | Purpose |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for these compounds. |

| Mass Resolution | ≥ 10,000 (10% valley) | To separate target analyte ions from isobaric interferences. oup.com |

| Monitored Ions (SIM) | Exact m/z of the most abundant ions of the molecular cluster (e.g., [M]+ and [M+2]+) | For specific detection and quantification. |

| Dwell Time | 10-100 ms | To ensure a sufficient number of data points across the chromatographic peak. |

| Internal Standard | 13C12-labeled this compound | For accurate quantification by isotope dilution method. |

| Ion Ratio Confirmation | Theoretical abundance ratio of monitored ions | For identity confirmation. |

Quality Assurance and Reference Standard Development

Quality assurance (QA) and quality control (QC) are integral components of the analytical process for halogenated compounds. epa.govepa.gov These procedures ensure that the measurement systems are operating correctly and that the data generated are accurate and reliable. epa.gov For complex analyses such as the determination of this compound, a comprehensive QA/QC program includes the use of certified reference standards, rigorous sample preparation, and thorough data evaluation. epa.govepa.gov

The cornerstone of accurate quantification in trace analysis is the availability of high-purity, isomer-specific reference standards. For compounds like this compound, isotopically labeled analogues, particularly those enriched with Carbon-13 (¹³C), are the gold standard for use as internal standards in isotope dilution mass spectrometry. epa.govwell-labs.comepa.gov

The synthesis of ¹³C-labeled polyhalogenated dibenzofurans is a complex multi-step process. While specific synthesis routes for this compound-¹³C₁₂ are not widely published, the general approach involves the use of ¹³C-labeled precursors in established synthetic pathways for dibenzofuran formation. For instance, the synthesis of ¹³C-labeled polychlorinated dibenzofurans (PCDFs) often serves as a model. These syntheses are intricate and require precise control of reaction conditions to achieve the desired isomer.

Once synthesized, the certification of these reference standards is a meticulous process. It involves:

Purity Assessment: The chemical purity of the standard is determined using a combination of high-resolution chromatographic and mass spectrometric techniques to identify and quantify any impurities.

Isotopic Enrichment Verification: The degree of isotopic labeling (e.g., the percentage of ¹³C atoms) is confirmed using high-resolution mass spectrometry.

Concentration Assignment: The exact concentration of the standard in solution is determined, often through gravimetric preparation and cross-verification using other well-characterized standards.

Homogeneity and Stability Studies: The standard is tested to ensure that it is homogeneous throughout the batch and that it remains stable under specified storage conditions.

The use of these certified, isotopically labeled internal standards is crucial for the isotope dilution method, which is a highly accurate quantification technique. well-labs.compsu.edu This method corrects for the loss of analyte during sample extraction and cleanup, as well as for variations in instrument response. epa.gov

Table 1: Key Steps in the Certification of Isotopically Labeled Reference Standards

| Certification Step | Description | Analytical Techniques |

| Purity Assessment | Identification and quantification of chemical impurities. | High-Resolution Gas Chromatography (HRGC), Mass Spectrometry (MS) |

| Isotopic Enrichment | Confirmation of the percentage of isotopic labels. | High-Resolution Mass Spectrometry (HRMS) |

| Concentration Assignment | Precise determination of the standard's concentration. | Gravimetric Preparation, Cross-Verification |

| Homogeneity & Stability | Ensuring batch uniformity and stability over time. | Repeated analysis of multiple aliquots under various conditions |

Addressing Analytical Challenges Posed by Interferences (e.g., Polybrominated Diphenyl Ethers)

The analysis of this compound is often complicated by the presence of interfering compounds in the sample matrix, particularly polybrominated diphenyl ethers (PBDEs). PBDEs are a class of brominated flame retardants that are widespread environmental contaminants and can co-elute with the target analyte during chromatographic separation, leading to inaccurate quantification.

Effective sample cleanup is essential to remove these interferences before instrumental analysis. Common cleanup techniques include:

Liquid-Solid Extraction: Techniques like Soxhlet extraction are used to isolate the analytes from the sample matrix.

Gel Permeation Chromatography (GPC): This technique separates compounds based on their molecular size and is effective in removing high-molecular-weight interferences like lipids.

Solid-Phase Extraction (SPE): SPE cartridges containing materials such as silica, alumina, or florisil are used to fractionate the sample extract and isolate the target compounds from interfering substances.

In addition to sample cleanup, advanced analytical instrumentation plays a critical role in resolving interferences. High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the preferred method for the analysis of halogenated dibenzofurans. epa.govwaters.com HRGC provides excellent separation of closely related congeners, while HRMS offers high selectivity and sensitivity, allowing for the differentiation of the target analyte from interfering compounds based on their exact mass-to-charge ratios. waters.comnih.gov The use of specific gas chromatography columns, such as a 60-meter column, can further enhance the separation of these complex mixtures. waters.com

Table 2: Techniques for Mitigating Interferences in the Analysis of this compound

| Mitigation Strategy | Description | Examples of Techniques |

| Sample Cleanup | Removal of interfering compounds prior to analysis. | Gel Permeation Chromatography (GPC), Solid-Phase Extraction (SPE) with silica, alumina, or florisil. |

| High-Resolution Chromatography | Enhanced separation of co-eluting compounds. | High-Resolution Gas Chromatography (HRGC) with specialized columns. |

| High-Resolution Mass Spectrometry | Selective detection of the target analyte based on its exact mass. | High-Resolution Mass Spectrometry (HRMS). |

Congener-Specific Analytical Data Evaluation

Due to the vast number of possible isomers of polyhalogenated dibenzofurans, congener-specific analysis is crucial. The toxicity of these compounds can vary significantly between different congeners, making it essential to accurately identify and quantify each specific isomer. nih.govnih.gov

The evaluation of congener-specific analytical data involves several key steps:

Peak Identification: The chromatographic peak corresponding to this compound is identified based on its retention time, which is compared to that of a certified reference standard.

Mass Spectral Confirmation: The identity of the peak is confirmed by comparing its mass spectrum to the known spectrum of the compound. For HRMS, this involves verifying the presence of the exact mass of the molecular ion and its characteristic isotopic pattern.

Quantification: The concentration of the analyte is calculated using the isotope dilution method, where the response of the native compound is compared to that of its corresponding ¹³C-labeled internal standard. well-labs.comnih.gov

The use of HRGC-HRMS allows for the necessary selectivity and sensitivity to perform congener-specific analysis, even at the ultra-trace levels (parts-per-quadrillion) often found in environmental samples. epa.govnih.gov The data evaluation process must adhere to strict quality control criteria, including checks on ion ratios, signal-to-noise ratios, and the recovery of internal standards, to ensure the reliability of the final results. thermoscientific.com

Degradation and Environmental Transformation of 8 Bromo 2,3,4 Trichlorodibenzofuran

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that can lead to the transformation or breakdown of chemical compounds. For halogenated dibenzofurans, photolysis is a primary abiotic degradation pathway.

The photolytic degradation of polyhalogenated dibenzofurans, including brominated and chlorinated congeners, is a significant environmental transformation process. Exposure to ultraviolet (UV) radiation, from sunlight or artificial sources, can induce the cleavage of carbon-halogen bonds. nih.gov

The mechanism of photolytic dehalogenation typically involves the absorption of UV light by the molecule, which excites it to a higher energy state. This excitation can lead to the homolytic cleavage of a carbon-halogen bond, resulting in the formation of a radical species and a halogen radical. The aryl radical can then abstract a hydrogen atom from the surrounding solvent or matrix, leading to a dehalogenated product. Generally, carbon-bromine bonds are more susceptible to photolysis than carbon-chlorine bonds due to their lower bond dissociation energy. Therefore, in 8-Bromo-2,3,4-trichlorodibenzofuran, the initial photolytic degradation step is likely to be the removal of the bromine atom.

Studies on related polybrominated diphenyl ethers (PBDEs) have shown that UV irradiation leads to hydrodebromination, forming lower brominated congeners. nih.gov Similarly, the photolysis of decabromobiphenyl (B1669990) ether in hexane (B92381) solution has been observed to form brominated dibenzofurans. nih.gov While specific studies on this compound are limited, the principles of photolytic dehalogenation suggest a stepwise removal of halogens, likely starting with bromine, followed by the chlorine atoms. The rate and extent of photolysis are influenced by factors such as the wavelength and intensity of UV radiation, the presence of photosensitizers, and the environmental matrix (e.g., water, soil, or air).

Table 1: Photodegradation of Related Halogenated Compounds

| Compound | Irradiation Source | Products | Reference |

|---|---|---|---|

| Decabromobiphenyl ether | UV and Sunlight | Brominated dibenzofurans | nih.gov |

| Polybrominated diphenyl ethers (PBDEs) | UV and Sunlight | Hydrodebrominated PBDEs and bromophenols | nih.gov |

Biotic Degradation Pathways

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. The biodegradation of halogenated dibenzofurans is a key process in their environmental remediation.

Under anaerobic conditions, such as those found in sediments and some groundwater environments, microbial reductive dehalogenation is a critical pathway for the breakdown of highly halogenated aromatic compounds. nih.govnih.gov This process involves the use of the halogenated compound as an electron acceptor in a respiratory process known as dehalorespiration. wur.nl

Specific microorganisms, such as those from the genus Dehalococcoides, are known to mediate the reductive dechlorination of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov The process involves the enzymatic removal of a halogen atom and its replacement with a hydrogen atom. For highly chlorinated congeners, this process typically occurs at the lateral (2, 3, 7, and 8) positions. Given that this compound is a highly halogenated compound, it is likely susceptible to anaerobic reductive dehalogenation. The presence of both bromine and chlorine atoms suggests a sequential dehalogenation process, where the bromine atom may be removed preferentially due to the lower energy of the C-Br bond compared to the C-Cl bond.

In aerobic environments, microorganisms can degrade less halogenated aromatic compounds through oxidative pathways. researchgate.netnih.gov While highly halogenated compounds like this compound are generally resistant to aerobic attack, their less halogenated transformation products, formed via reductive dehalogenation, can be further degraded aerobically.

Bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia have been shown to degrade dibenzofuran (B1670420) and some of its monochlorinated derivatives. nih.gov The degradation is typically initiated by a dioxygenase enzyme that attacks the aromatic ring, often at an angular position adjacent to the ether bridge. This initial oxidation leads to the formation of a dihydroxylated intermediate. Subsequent enzymatic steps lead to the cleavage of the aromatic ring, followed by further degradation through central metabolic pathways. For chlorinated dibenzofurans, the position of the chlorine atoms influences the susceptibility to aerobic degradation, with lower chlorinated congeners being more readily degraded. nih.govresearchgate.net

Table 2: Microbial Genera Involved in the Degradation of Related Dibenzofurans

| Degradation Pathway | Microbial Genera | Substrates | Reference |

|---|---|---|---|

| Anaerobic Reductive Dehalogenation | Dehalococcoides | Highly chlorinated dibenzofurans | nih.gov |

| Aerobic Degradation | Sphingomonas, Pseudomonas, Burkholderia | Dibenzofuran, monochlorinated dibenzofurans | nih.gov |

Enzymatic Dehalogenation Processes

The key to microbial degradation of halogenated compounds lies in the action of specific enzymes called dehalogenases. nih.govnih.govepa.gov These enzymes catalyze the cleavage of carbon-halogen bonds, which is often the initial and rate-limiting step in the degradation pathway. dp.tech Dehalogenases can be broadly classified based on their reaction mechanisms, which include hydrolytic, oxygenolytic, and reductive dehalogenation. researchgate.net

Reductive dehalogenases are crucial in anaerobic environments and function by replacing a halogen with a hydrogen atom, using the halogenated compound as an electron acceptor. nih.gov This process is central to the dehalorespiration mentioned previously.

Oxygenolytic dehalogenases , typically monooxygenases or dioxygenases, incorporate oxygen into the substrate, leading to the destabilization of the carbon-halogen bond and subsequent halogen removal. This is a common mechanism in the aerobic degradation of aromatic compounds.

Hydrolytic dehalogenases use a water molecule to replace the halogen with a hydroxyl group. This mechanism is more common for aliphatic halogenated compounds but can also occur with aromatic substrates.

The degradation of a mixed halogenated compound like this compound would likely involve a consortium of microorganisms possessing a variety of dehalogenases, acting sequentially under different redox conditions to achieve complete mineralization. acs.org

Computational Chemistry and Molecular Modeling Approaches for 8 Bromo 2,3,4 Trichlorodibenzofuran

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are at the forefront of computational studies on halogenated aromatic compounds. DFT is a robust method that calculates the electronic structure of molecules to determine their energies and properties. It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex molecules like polychlorinated and polybrominated dibenzofurans. Such investigations are critical for understanding the fundamental characteristics that govern the behavior of these environmental contaminants. While extensive DFT studies have been conducted on the broader class of polychlorinated dibenzofurans (PCDFs), specific computational data for the mixed halogenated congener 8-Bromo-2,3,4-trichlorodibenzofuran remains limited dreets.gouv.fr.

Molecular descriptors are numerical values that characterize the properties of a molecule. Calculated using computational methods, they can be correlated with chemical behavior, toxicity, and environmental distribution. For a compound like this compound, these descriptors provide a quantitative basis for predicting its properties without direct experimental measurement. Key electronic and thermodynamic descriptors are routinely calculated to build Quantitative Structure-Activity Relationship (QSAR) models for this class of compounds.

Table 1: Common Molecular Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy (Highest Occupied Molecular Orbital) | Indicates the molecule's ability to donate electrons; related to its reactivity and ionization potential. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates the molecule's ability to accept electrons; related to its electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A measure of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | Quantifies the polarity of the molecule, which influences its solubility, intermolecular interactions, and environmental partitioning. |

| Polarizability | Describes how easily the electron cloud of the molecule can be distorted by an external electric field, affecting intermolecular forces. |

| Gibbs Free Energy of Formation (ΔGf°) | Represents the thermodynamic stability of the molecule under standard conditions. |

The three-dimensional structure of a molecule dictates its function and interactions. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule by calculating the potential energy associated with different geometries. For dibenzofurans, the planarity of the ring system is a key structural feature influencing their ability to bind to biological receptors, such as the aryl hydrocarbon receptor (AhR). Computational methods can precisely determine bond lengths, bond angles, and dihedral angles, confirming the near-planar structure of the tricyclic dibenzofuran (B1670420) core. This planarity is a well-established factor in the toxicity of related dioxin-like compounds.

Electron affinity is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. For halogenated compounds, it is a critical parameter in understanding their potential for degradation via reductive dehalogenation—a process where a halogen atom is replaced by a hydrogen atom. This is a key environmental and metabolic pathway. Computational studies can predict the electron affinity and model the initial steps of dehalogenation. Generally, the carbon-halogen bond strength (C-Br vs. C-Cl) and the position of the halogen on the aromatic rings influence the susceptibility to reductive processes. Modeling these reactions helps predict which halogen is most likely to be removed, providing insight into the potential degradation products of this compound.

Mechanistic Modeling of Chemical Reactions and Transformations

Computational modeling is instrumental in mapping the detailed mechanisms of chemical reactions. For a compound like this compound, this includes modeling its formation pathways, often in high-temperature environments, and its subsequent degradation. These models allow researchers to explore complex reaction networks that are difficult to study experimentally.

By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely pathways from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. For the formation of halogenated dibenzofurans, modeling can elucidate precursor reactions and cyclization mechanisms. For degradation, it can predict the most favorable sites for nucleophilic or radical attack. Identifying the structures and energies of transition states is fundamental to understanding the kinetics and feasibility of a particular reaction pathway.

Table 2: Key Kinetic Parameters Calculated Computationally

| Parameter | Definition |

|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. Calculated as the energy difference between the reactants and the transition state. |

| Rate Constant (k) | A proportionality constant in the rate law of a chemical reaction, indicating the speed of the reaction. It can be calculated using the Eyring equation from TST. |

| Activation Enthalpy (ΔH‡) | The change in enthalpy in going from reactants to the transition state. |

| Activation Entropy (ΔS‡) | The change in entropy in going from reactants to the transition state, reflecting the change in disorder. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, these models are crucial for predicting its toxicological effects and environmental fate.

The toxicity of many halogenated aromatic hydrocarbons, including this compound, is mediated through their binding to the Aryl Hydrocarbon Receptor (AhR). t3db.ca QSAR models are instrumental in predicting the AhR binding affinity of this compound based on its molecular structure.

These models typically employ a range of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be broadly categorized as constitutional, topological, geometrical, and electronic. For halogenated dibenzofurans, key descriptors influencing AhR activation have been identified as:

Steric Properties: The size and shape of the molecule are critical for its ability to fit into the AhR binding pocket. Descriptors such as molecular volume, surface area, and specific shape indices are often used.

Electronic Properties: The distribution of electrons within the molecule influences its interaction with the receptor. Descriptors like dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important.

Hydrophobicity: The lipophilicity of the compound, often quantified by the octanol-water partition coefficient (logP or Kow), plays a significant role in its ability to cross cell membranes and interact with the hydrophobic binding pocket of the AhR.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful for this class of compounds. CoMFA models generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing a more detailed understanding of the structure-activity relationship.

| Descriptor Type | Descriptor Example | Relevance to AhR Activation |

|---|---|---|

| Constitutional | Molecular Weight | General indicator of molecular size. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Relates to the potential for intermolecular interactions. |

| Electronic | Dipole Moment | Indicates the polarity of the molecule and potential for electrostatic interactions. |

| Physicochemical | XlogP (Predicted logP) | Quantifies hydrophobicity, crucial for receptor binding. uni.lu |

QSPR models are employed to predict the environmental fate of this compound, specifically its persistence in various environmental compartments and its potential for bioaccumulation in organisms.

Persistence: The persistence of a chemical in the environment is often assessed by its degradation half-life. QSPR models can predict these half-lives in different media, such as water, soil, and sediment. nih.gov These models are built using datasets of experimentally determined half-lives for a range of chemicals and correlate them with molecular descriptors. For halogenated compounds, descriptors related to bond strengths (e.g., carbon-halogen bonds) and susceptibility to microbial degradation are particularly relevant.

Bioaccumulation: The tendency of a chemical to accumulate in living organisms is a key environmental concern. The bioaccumulation factor (BAF) and bioconcentration factor (BCF) are common measures. QSPR models for bioaccumulation often rely heavily on the octanol-water partition coefficient (Kow), as it is a strong indicator of a chemical's affinity for fatty tissues where accumulation occurs.

| Property | Value | Source | Relevance to Environmental Behavior |

|---|---|---|---|

| Molecular Formula | C12H4BrCl3O | PubChem uni.lu | Basic structural information. |

| Molecular Weight | 350.42 g/mol | T3DB t3db.ca | Influences transport and partitioning. |

| Predicted XlogP | 6.4 | PubChem uni.lu | High value suggests a strong potential for bioaccumulation. |

Emerging Research Frontiers and Future Perspectives for 8 Bromo 2,3,4 Trichlorodibenzofuran

Bridging Gaps in Environmental Dynamics and Exposure Pathways

A significant knowledge gap exists regarding the environmental dynamics of 8-Bromo-2,3,4-trichlorodibenzofuran. The environmental fate and transport of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs) are generally understood to involve atmospheric transport and deposition, leading to widespread, low-level contamination. epa.gov These compounds can be formed as unintentional byproducts in thermal processes such as waste incineration, particularly when both chlorinated and brominated materials are present. nih.govscholaris.ca

However, specific data on the persistence, bioaccumulation potential, and transformation pathways of this compound are currently lacking. wrc.org.zaservice.gov.uk Future research must focus on elucidating these fundamental environmental characteristics. Key research questions that need to be addressed include:

Persistence: Determining the half-life of this compound in various environmental compartments such as soil, water, and sediment.

Bioaccumulation and Biomagnification: Investigating its potential to accumulate in organisms and magnify through food chains, which is a known concern for other halogenated aromatic compounds. nih.govmsdvetmanual.com

Transformation Products: Identifying potential degradation products, which may themselves be of toxicological concern.

Long-Range Transport: Modeling its potential for atmospheric transport to remote ecosystems, a characteristic of many persistent organic pollutants (POPs).

An understanding of these dynamics is crucial for assessing potential exposure pathways for both wildlife and humans. For most populations, dietary intake is the primary exposure route for related compounds. nih.gov Studies investigating the occurrence of mixed halogenated dioxins and furans in various foodstuffs have begun to emerge, but specific data for this compound are needed. researchgate.net

Innovations in Ultra-Trace Analytical Detection and Characterization

The detection and quantification of this compound at environmentally relevant concentrations present a significant analytical challenge. The sheer number of possible mixed halogenated congeners (over 4600 for PXDD/PXDFs) and the lack of analytical standards for many of them complicate their analysis in complex environmental matrices. nih.govresearchgate.net

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the standard method for the analysis of polychlorinated and polybrominated dioxins and furans. epa.gov More recent advancements in tandem mass spectrometry (GC-MS/MS) offer enhanced selectivity and sensitivity for the analysis of mixed halogenated compounds. nih.govnih.gov

Future analytical research should focus on:

Development of Certified Reference Materials: The availability of a certified standard for this compound is essential for accurate quantification in environmental and biological samples. greyhoundchrom.comwell-labs.co.jpslideshare.net

Optimization of GC-MS/MS Methods: Tailoring GC-MS/MS methods to achieve the low detection limits required for monitoring this compound in air, water, soil, and biota. nih.gov

Non-Targeted Screening: Employing non-targeted analytical approaches to identify and characterize this and other mixed halogenated compounds in environmental samples where their presence is suspected but not confirmed.

Interactive Table: Analytical Techniques for Halogenated Dibenzofurans

| Analytical Technique | Description | Applicability to this compound |

|---|---|---|

| High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) | The traditional "gold standard" for dioxin and furan (B31954) analysis, providing high sensitivity and selectivity. | Highly applicable, but requires a specific analytical standard for confirmation and quantification. epa.gov |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Offers increased selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex mixtures. nih.govnih.gov | A promising technique for differentiating this compound from other co-eluting compounds. |

| Two-Dimensional Gas Chromatography (GCxGC) | Provides enhanced chromatographic separation, which is beneficial for resolving isomers in complex mixtures of halogenated compounds. | Could be instrumental in separating this compound from other interfering congeners. |

Advanced Computational Modeling for Predictive Understanding of Congener Behavior and Reactivity

In the absence of extensive empirical data, advanced computational modeling offers a powerful tool for predicting the behavior and potential toxicity of this compound. Quantitative structure-activity relationship (QSAR) models and comparative molecular field analysis (CoMFA) have been successfully applied to polyhalogenated dibenzo-p-dioxins and dibenzofurans to predict their binding affinity to the aryl hydrocarbon (Ah) receptor, a key initiating event in their toxic mechanism of action. nih.govacs.org

Future computational research should aim to:

Develop a Specific QSAR Model: Create a QSAR model that incorporates this compound and other mixed halogenated congeners to predict their toxic equivalency factors (TEFs).

Model Environmental Fate: Use computational models to predict key environmental fate parameters, such as its octanol-water partition coefficient (Kow), vapor pressure, and atmospheric half-life, to better understand its likely environmental distribution.

Simulate Transformation Pathways: Employ computational chemistry to model potential degradation pathways and identify likely transformation products.

These predictive models can help prioritize research efforts and guide the development of more targeted analytical and toxicological studies.

Integrated Research Approaches for Comprehensive Environmental Risk Assessment

A comprehensive environmental risk assessment for this compound requires an integrated approach that combines data on its sources, environmental fate, exposure, and toxicity. The current lack of data for this specific compound makes such an assessment challenging. wrc.org.zaservice.gov.uk

Future research strategies should adopt a holistic perspective by:

Integrating Source Apportionment and Environmental Monitoring: Combining advanced analytical data with source emission profiles to understand the primary pathways of its release into the environment.

Linking Environmental Fate Modeling with Exposure Assessment: Using environmental fate models to predict concentrations in various media and subsequently estimate human and ecological exposure levels. nih.govnih.gov

Combining In Vitro Bioassays and In Silico Modeling: Using high-throughput in vitro assays to screen for biological activity and integrating these results with computational predictions to estimate its potential toxicity.

Adopting a Cumulative Risk Assessment Framework: Evaluating the risks of this compound in the context of co-exposure to other dioxin-like compounds and other classes of halogenated aromatic hydrocarbons. msdvetmanual.comnih.govresearchgate.netiloencyclopaedia.org

The inclusion of this compound in lists of substances for further evaluation underscores the need for a concerted research effort to fill the existing data gaps and enable a thorough assessment of its potential risks to environmental and human health. europa.eueuropa.eudreets.gouv.fr

Table of Chemical Compounds

| Chemical Name |

| This compound |

| Polychlorinated dibenzofurans (PCDFs) |

| Polybrominated dibenzofurans (PBDFs) |

| Polyhalogenated dibenzofurans (PHDFs) |

| Mixed halogenated dibenzofurans (PXDFs) |

| Polychlorinated dibenzo-p-dioxins (PCDDs) |

| Polybrominated dibenzo-p-dioxins (PBDDs) |

| Polyhalogenated dibenzo-p-dioxins (PHDDs) |

| Mixed halogenated dibenzo-p-dioxins (PXDDs) |

| Polychlorinated biphenyls (PCBs) |

| Polybrominated biphenyls (PBBs) |

| Halogenated aromatic hydrocarbons |

| 2-chlorophenol |

| 2-bromophenol |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 8-Bromo-2,3,4-trichlorodibenzofuran, and how can its purity be validated?

- Methodology : Synthesis typically involves halogenation of dibenzofuran precursors. For bromination, electrophilic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) is common. Subsequent chlorination can be achieved via catalytic chlorination or using chlorinating agents like Cl₂ gas under controlled conditions.

- Characterization : Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile fractions or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for non-volatile derivatives. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity .

- Data Validation : Compare retention times and mass spectra with isotopic-labeled analogs (e.g., ¹³C-labeled tetrachlorodibenzofurans) to minimize matrix interference in environmental samples .

Q. What analytical techniques are suitable for quantifying this compound in complex environmental matrices?

- Extraction : Use Soxhlet extraction or pressurized liquid extraction (PLE) with toluene or dichloromethane for solid samples (e.g., soil, sediment) .

- Cleanup : Employ silica gel columns or gel permeation chromatography (GPC) to remove lipids and interfering compounds.

- Detection : GC-MS with electron capture negative ionization (ECNI) enhances sensitivity for halogenated compounds. For hydroxylated analogs (e.g., 8-hydroxy-2,3,4-trichlorodibenzofuran), LC-HRMS with electrospray ionization (ESI) is preferred .

Advanced Research Questions

Q. How does the substitution pattern (Br vs. Cl) influence the environmental persistence and bioaccumulation potential of this compound?

- Experimental Design : Compare log Kow values (octanol-water partition coefficients) using shake-flask methods or computational models (e.g., EPI Suite). Bromine’s higher atomic weight and lipophilicity may increase bioaccumulation relative to chlorinated analogs.

- Field Studies : Monitor degradation rates in soil-water systems under aerobic/anaerobic conditions. Hydroxylation at the 8-position (forming 8-hydroxy-2,3,4-trichlorodibenzofuran) indicates oxidative degradation pathways .

- Data Interpretation : Cross-reference with structurally similar compounds (e.g., 1,2,3,4-tetrachlorodibenzofuran) to assess substituent effects on half-life and metabolite formation .

Q. What are the challenges in reconciling discrepancies between in vitro and in vivo toxicity data for this compound?

- In Vitro Limitations : Cell-based assays (e.g., Ah receptor activation) may overlook metabolic detoxification pathways present in vivo. Use hepatic microsomal fractions (S9) to simulate phase I/II metabolism.

- In Vivo Confounders : Address species-specific differences in cytochrome P450 enzyme activity. For example, rodent models may overestimate endocrine disruption compared to human-relevant systems .

- Statistical Approaches : Apply multivariate analysis to isolate confounding variables (e.g., exposure duration, dose-response thresholds) .

Q. How can computational modeling predict the endocrine-disrupting potential of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity to estrogen receptor alpha (ERα) or androgen receptor (AR). Compare with known disruptors (e.g., 8-methyl-1,2,4,7-tetrachlorodibenzofuran) to identify critical substituent interactions .

- QSAR Models : Develop quantitative structure-activity relationship (QSAR) models using descriptors like polar surface area and halogen count. Validate against existing toxicity databases (e.g., NTP, ToxCast) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.